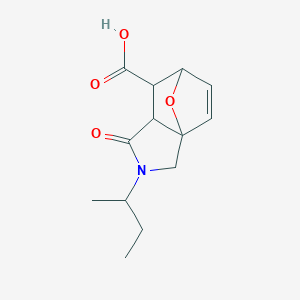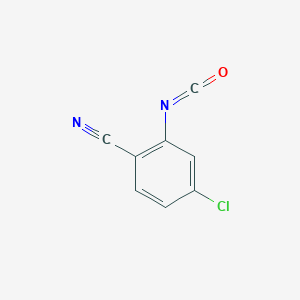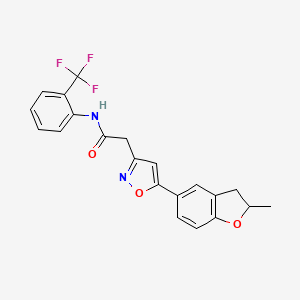![molecular formula C8H13BrN4O B2412246 N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide CAS No. 1864061-07-3](/img/structure/B2412246.png)
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide” is a chemical compound with the CAS No. 1864061-07-3 . It has a molecular weight of 261.12 and a molecular formula of C8H13BrN4O .
Physical And Chemical Properties Analysis
“N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide” has a molecular weight of 261.12 . The boiling point and storage conditions are not specified .Applications De Recherche Scientifique
1. Structural Chemistry and Hydrogen Bonding Patterns
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide demonstrates intriguing properties in the realm of structural chemistry. A study by Böck et al. (2021) highlighted its role in the synthesis and structural characterization of compounds with distinct sites of protonation and diverse intermolecular hydrogen bonding patterns. These characteristics are pivotal in understanding molecular interactions and designing new chemical entities (Böck et al., 2021).
2. Potential Inhibitory Activity
The compound's framework is also explored in the development of potent inhibitors targeting specific enzymes. A study by Lunk et al. (2019) discussed the derivative N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine as an inhibitor targeting the hDDAH-1 active site, indicating its potential in addressing DDAH-1-associated diseases (Lunk et al., 2019).
3. Microwave-Assisted Synthesis
In synthetic chemistry, this compound plays a role in efficient methodologies. For instance, Machicao et al. (2017) utilized a similar compound in a microwave-assisted synthesis process, demonstrating the compound's utility in accelerating chemical reactions and enhancing yields (Machicao et al., 2017).
4. Application in Catalysis
Guanidine compounds, including derivatives of N-[(2-methoxypyridin-4-yl)methyl]guanidine, are significant in catalysis. Mishra et al. (2019) explored homoleptic cis- and trans-palladium(II) bis(guanidinato) complexes derived from similar compounds as catalysts for Heck-Mizoroki coupling reactions, showcasing their role in facilitating important chemical transformations (Mishra et al., 2019).
Propriétés
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.BrH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOITYMNKOUNXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN=C(N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2412170.png)


![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)


![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)
![2-Cyclopropyl-1-[1-(1-methylpiperidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2412186.png)